N-{1-[(3-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2549005-65-2
Cat. No.: VC11830847
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-65-2 |
|---|---|
| Molecular Formula | C16H24N2O3S |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C16H24N2O3S/c1-21-15-6-2-4-13(10-15)11-18-9-3-5-14(12-18)17-22(19,20)16-7-8-16/h2,4,6,10,14,16-17H,3,5,7-9,11-12H2,1H3 |
| Standard InChI Key | NJVLEZXRAOTKEH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
| Canonical SMILES | COC1=CC=CC(=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s structure combines a piperidine ring, a cyclopropane sulfonamide group, and a 3-methoxybenzyl substituent. The piperidine nitrogen is bonded to the benzyl group, while the sulfonamide group occupies the 3-position of the piperidine ring. This arrangement introduces stereochemical complexity, with the potential for multiple stereoisomers depending on the configuration of the piperidine and cyclopropane moieties .
Molecular Formula and Weight
The molecular formula is C₁₆H₂₄N₂O₃S, yielding a molecular weight of 324.44 g/mol. This is derived from the summation of atomic masses:
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Carbon (12.01 × 16) = 192.16
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Hydrogen (1.008 × 24) = 24.19
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Nitrogen (14.01 × 2) = 28.02
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Oxygen (16.00 × 3) = 48.00
Key Functional Groups
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Piperidine ring: A six-membered amine ring contributing to basicity and conformational flexibility.
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Cyclopropanesulfonamide: A strained cyclopropane ring fused to a sulfonamide group, enhancing electrophilic reactivity.
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3-Methoxybenzyl: A lipophilic aromatic substituent capable of π-π stacking interactions.
Spectroscopic and Computational Data
While experimental spectra for this compound are unavailable, analogues such as N-methyl-N-(piperidin-3-yl)cyclopropanesulfonamide ( ) provide benchmarks:
| Property | Value for Analog | Predicted Value for Target Compound |
|---|---|---|
| LogP | 1.2 | 2.8 (estimated via ChemAxon) |
| pKa (amine) | 9.4 | 9.1–9.6 |
| Hydrogen Bond Donors | 2 | 2 |
The increased logP of the target compound reflects the added lipophilicity from the 3-methoxybenzyl group.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent strategy:
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Piperidine intermediate: 3-Aminopiperidine derivatives are alkylated with 3-methoxybenzyl bromide.
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Sulfonamide formation: Reaction of the amine with cyclopropanesulfonyl chloride.
A plausible route is outlined below:
Step 1: N-Alkylation of 3-aminopiperidine
Step 2: Sulfonamide coupling
Challenges in Synthesis
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Steric hindrance: Bulky substituents on the piperidine nitrogen may reduce reaction yields.
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Racemization: The chiral center at the piperidine 3-position requires stereocontrolled conditions to avoid unwanted enantiomers.
Research Gaps and Future Directions
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Synthetic optimization: Stereoselective routes to isolate active enantiomers.
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In vitro profiling: Screening against kinase panels and cancer cell lines.
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ADMET studies: Bioavailability and metabolic stability assays.
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